(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
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Overview
Description
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone is a complex organic molecule that features a benzo[d][1,3]dioxole ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the 1,3,4-Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Piperidine: The oxadiazole intermediate is then reacted with piperidine under basic conditions.
Final Coupling with m-Tolylmethanone: The final step involves the coupling of the piperidine-oxadiazole intermediate with m-tolylmethanone using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology
In biological research, this compound may be used as a probe to study the function of various biological pathways, particularly those involving oxidative stress and redox reactions.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes involved in redox reactions or receptors in the nervous system. The benzo[d][1,3]dioxole ring may play a role in stabilizing reactive intermediates, while the oxadiazole ring could be involved in binding to specific proteins.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one
Uniqueness
The unique combination of the benzo[d][1,3]dioxole, oxadiazole, and piperidine rings in (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone provides it with distinct chemical properties that are not found in the similar compounds listed above. This uniqueness could translate to specific biological activities or material properties that are advantageous for certain applications.
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-2-5-16(10-14)22(26)25-9-3-6-17(12-25)21-24-23-20(29-21)15-7-8-18-19(11-15)28-13-27-18/h2,4-5,7-8,10-11,17H,3,6,9,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEOMMRUFWPPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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